molecular formula C13H6F4N2O B2421495 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338758-66-0

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2421495
CAS No.: 338758-66-0
M. Wt: 282.198
InChI Key: KEYZTFPYVLCXAZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a fluorophenoxy group, a trifluoromethyl group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Diazotization: The amine group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the fluorine atom.

    Coupling Reaction: The fluorophenol derivative is then coupled with a pyridine derivative containing a trifluoromethyl group and a carbonitrile group under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: The fluorine atoms and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenoxy and trifluoromethyl groups enhance the compound’s binding affinity and specificity, while the carbonitrile group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
  • 3-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
  • 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it a valuable molecule for various applications in research and industry.

Biological Activity

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorophenoxy group and a trifluoromethyl group. The presence of these functional groups enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Property Details
IUPAC Name This compound
Molecular Formula C14H9F4N2O
Molecular Weight 292.23 g/mol
CAS Number 1214329-49-3

The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's binding affinity to various biological targets, which can lead to modulation of metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can interact with receptors, potentially altering signaling cascades that are crucial for cell survival and function.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer research. Its cytotoxic effects have been evaluated against various cancer cell lines.

Cytotoxicity Studies

Recent studies have demonstrated that this compound possesses potent cytotoxic activity against several human cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.65Induces apoptosis via caspase activation
U-937 (Monocytic Leukemia)1.54Cell cycle arrest at G1 phase
HCT-116 (Colon Cancer)1.17Inhibits proliferation

Case Studies

  • MCF-7 Cell Line Study : In a study assessing the effects on the MCF-7 breast cancer cell line, flow cytometry analysis indicated that treatment with the compound led to increased levels of caspase-3 activation, suggesting that it triggers apoptosis through intrinsic pathways. The study reported an IC50 value of 0.65 µM, indicating high potency compared to standard chemotherapeutics like doxorubicin .
  • U-937 Cell Line Evaluation : Another investigation focused on the U-937 cell line revealed that the compound effectively induced apoptosis and caused cell cycle arrest at the G1 phase. The IC50 was determined to be 1.54 µM, demonstrating its potential as an anticancer agent.

Research Applications

The unique properties of this compound make it valuable in various fields:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting specific enzymes or receptors.
  • Biological Studies : Utilized in assays to study enzyme activity and protein interactions, providing insights into cellular mechanisms.
  • Material Science : Employed in developing advanced materials with unique chemical properties.

Properties

IUPAC Name

3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2O/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYZTFPYVLCXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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